molecular formula C23H18ClN3O2S B5015688 2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B5015688
M. Wt: 435.9 g/mol
InChI Key: IQODQBCAUGQPQH-UHFFFAOYSA-N
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Description

The compound “2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” is a unique chemical with the linear formula C17H15ClN2OS3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C17H15ClN2OS3 . This indicates that the compound contains 17 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, one sulfur atom, and three oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been evaluated for their urease inhibitor activities . These compounds could interact well with the active site of the urease enzyme .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of the urease enzyme . Urease is a critical enzyme for the survival of certain bacteria, and inhibition of this enzyme is an efficient way for the treatment of infections caused by these bacteria .

Future Directions

The compound and its similar derivatives show promise in the field of medicinal chemistry, particularly as urease inhibitors . Further evaluation and research could lead to the development of effective therapeutic agents for the treatment of infections caused by urease-producing bacteria .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-20-9-5-4-8-18(20)14-30-15-21(28)25-19-12-10-17(11-13-19)23-27-26-22(29-23)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQODQBCAUGQPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CSCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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